![molecular formula C16H17N5O2S B2467976 N-(4-Methoxyphenyl)-2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylsulfanyl)acetamid CAS No. 262858-64-0](/img/structure/B2467976.png)

N-(4-Methoxyphenyl)-2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylsulfanyl)acetamid

Übersicht

Beschreibung

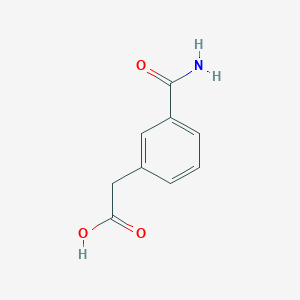

The compound “2-({5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide” is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class . This class of compounds is known for its wide range of pharmacological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a simple and green methodology has been developed for the synthesis of 3-aryl-5,7-dimethyl-1,2,4-triazolo[4,3-a]pyrimidines in water . Oxidative cyclization of 4,6-dimethyl-2-pyrimidinylhydrazones of different aldehydes was achieved in good to excellent yield using iodobenzene diacetate at room temperature .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a [1,2,4]triazolo[1,5-a]pyrimidine core, which is a well-studied and used isomer in medicinal chemistry .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to involve its [1,2,4]triazolo[1,5-a]pyrimidine core. For instance, oxidative cyclization of 4,6-dimethyl-2-pyrimidinylhydrazones of different aldehydes was achieved in good to excellent yield using iodobenzene diacetate .Wissenschaftliche Forschungsanwendungen

Antivirale Mittel

Die Verbindung wurde bei der Synthese von antiviralen Mitteln verwendet. Insbesondere wurde sie bei der Entwicklung von Inhibitoren von RNA-Viren verwendet, hauptsächlich als Anti-Influenza-Virus (IV)-Mittel, die in der Lage sind, die Interaktion der PA–PB1-Untereinheiten der RNA-abhängigen RNA-Polymerase (RdRP) zu hemmen .

Anti-Flavivirus-Mittel

Mit dieser Verbindung synthetisierte Verbindungen haben eine vielversprechende Anti-Flavivirus-Aktivität gezeigt und zeigen Aktivität im niedrigen mikromolaren Bereich .

H/D-Austauschstudien

Die Verbindung wurde in Studien zum H/D-Austausch unter dem Einfluss von CD3ONa in einer CD3OD-Lösung verwendet . Die Einführung eines elektronenziehenden Substituenten in das Triazolfragment des Moleküls reduziert die Geschwindigkeit des Isotopenaustauschs in Alkylgruppen, die sich im Pyrimidinring des Triazolopyrimidins befinden .

Synthese neuartiger organischer Verbindungen

Die Verbindung wurde bei der Synthese neuartiger organischer Verbindungen durch eine Biginelli-ähnliche Mehrkomponentenreaktion (MCR) verwendet, die ein leistungsstarker Ansatz zur Erzielung von Diversität und Komplexität organischer Verbindungen ist .

Antibakterielle Aktivität

Einige mit dieser Verbindung synthetisierte Verbindungen haben einen hohen Selektivitätsindex gegenüber der antimikrobiellen Aktivität gegen K. pneumoniae und MRSA1 im Vergleich zu Säugetierzellen gezeigt, was auf ein gutes Sicherheitsprofil hindeutet .

Hemmung der c-Met-Proteinkinase

Die Verbindung wurde bei der Synthese von Derivaten verwendet, die eine potente Hemmung der mesenchymalen–epithelial-transitionellen Faktor (c-Met)-Proteinkinase gezeigt haben .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Compounds with the [1,2,4]-triazolo[1,5-a]pyrimidine scaffold have been studied extensively in medicinal chemistry and are known to have a wide range of pharmacological activities .

Mode of Action

It’s worth noting that similar compounds have shown promising antiviral activity against rna viruses (influenza virus, flaviviruses, and sars-cov-2) by inhibiting rna-dependent rna polymerase (rdrp) pa–pb1 subunits interaction .

Biochemical Pathways

Compounds with similar structures have been shown to inhibit the replication of rna viruses, suggesting that they may interfere with the viral replication pathway .

Pharmacokinetics

Compounds with the [1,2,4]-triazolo[1,5-a]pyrimidine scaffold have been noted for their favourable pharmacokinetic properties .

Result of Action

Similar compounds have shown activity in the low micromolar range against flaviviruses .

Action Environment

The synthesis of similar compounds has been achieved under green chemistry conditions via multicomponent reaction using lemon juice as an acidic catalyst .

Eigenschaften

IUPAC Name |

2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2S/c1-10-8-11(2)21-15(17-10)19-16(20-21)24-9-14(22)18-12-4-6-13(23-3)7-5-12/h4-8H,9H2,1-3H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRJQEGTTRHTAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NC(=NN12)SCC(=O)NC3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Cyclopropyl-6-methoxy-N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]pyrimidin-4-amine](/img/structure/B2467894.png)

![Ethyl 5-(4-ethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2467903.png)

![8-Chloro-3-(4-chlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2467906.png)

![2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide](/img/structure/B2467913.png)

![[(1S,3R)-3-aminocyclopentyl]methanesulfonyl fluoride hydrochloride](/img/no-structure.png)

![3-(2-Methoxyethyl)-6-methyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2467916.png)